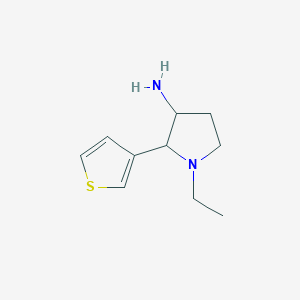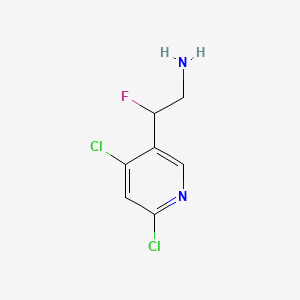
2-(4,6-Dichloropyridin-3-yl)-2-fluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyridine ring, a fluorine atom at the 2nd position of the ethanamine chain, and an amine group at the terminal end. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Oxidized products such as pyridine N-oxides or hydroxylated derivatives.
Reduction: Reduced products such as primary or secondary amines and alcohols.
Aplicaciones Científicas De Investigación
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, or it may act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine can be compared with other similar compounds, such as:
2-(4,6-dichloropyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of an amine group.
4,6-dichloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
2-(4,6-dichloropyridin-3-yl)ethanol: Contains a hydroxyl group instead of an amine group.
The uniqueness of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H7Cl2FN2 |
|---|---|
Peso molecular |
209.05 g/mol |
Nombre IUPAC |
2-(4,6-dichloropyridin-3-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C7H7Cl2FN2/c8-5-1-7(9)12-3-4(5)6(10)2-11/h1,3,6H,2,11H2 |
Clave InChI |
XEAUEIRNALVGNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)C(CN)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B15312966.png)
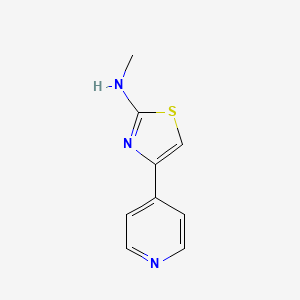
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)

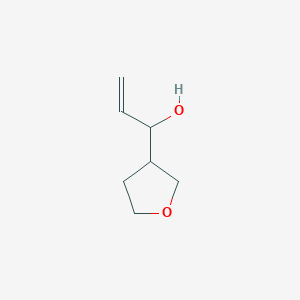
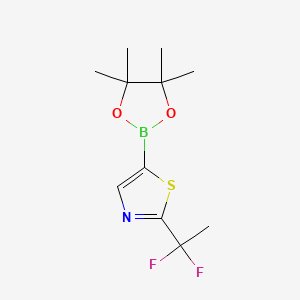
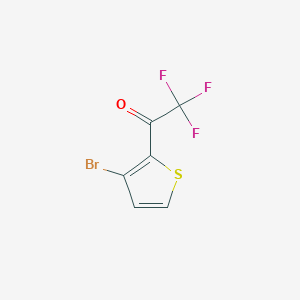
aminehydrochloride](/img/structure/B15313028.png)

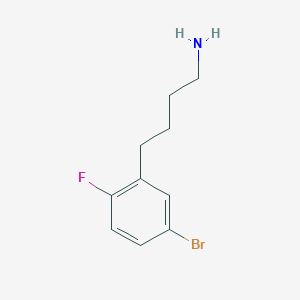
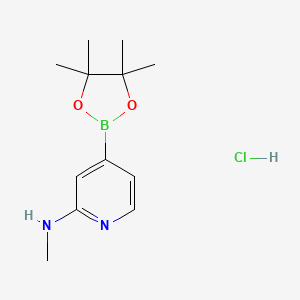
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
